![molecular formula C19H20ClN3O3S B2882694 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide CAS No. 1252921-69-9](/img/structure/B2882694.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It contains 25 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The compound is synthesized as a part of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . These compounds were developed as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), a protein involved in DNA repair damage .Molecular Structure Analysis
The molecular structure of the compound includes a thieno[3,2-d]pyrimidin-1-yl group, which is attached to a butyl group at the 3-position and a dioxo group at the 2,4-positions . It also contains a N-(3-chlorophenyl)-N-methylacetamide group .Chemical Reactions Analysis
The compound is evaluated for its inhibitory activity towards PARP-1 and examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . The synthesized compounds showed promising activity .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activity : Thieno[3,2-d]pyrimidine derivatives, similar in structure to the chemical , have been synthesized and tested for various biological activities. They have shown potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Synthesis of Novel Compounds for Analgesic and Anti-inflammatory Use : Research has been conducted on synthesizing novel compounds derived from visnagenone and khellinone, which are structurally related to thienopyrimidines. These compounds have been evaluated for their analgesic and anti-inflammatory activities, indicating their potential use in medical applications (Abu‐Hashem et al., 2020).
Structure-Activity Relationship Studies : Studies have been done on 2-aminopyrimidine-containing compounds for their activity as histamine H4 receptor ligands. These studies focus on optimizing the potency of these compounds, which are structurally related to the chemical , for potential therapeutic applications (Altenbach et al., 2008).
Potential in Anticancer Therapy : Thienopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. This research suggests that certain modifications to the thienopyrimidine structure can lead to potent anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Properties : Various derivatives of pyrimidinone and thienopyrimidinone, which are structurally related to the chemical , have been synthesized and tested for their antimicrobial and antifungal properties (Hossan et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
The compound shows promise as a potential inhibitor against PARP-1 . Future research could focus on further evaluating its inhibitory activity and anti-proliferative activity against various cancer cell lines. Additionally, its safety profile and pharmacokinetics properties could also be investigated in more detail .
Eigenschaften
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN3O3S/c1-3-4-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21(2)14-7-5-6-13(20)11-14/h5-8,10-11,17H,3-4,9,12H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNIZAKPGOZCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N(C)C3=CC(=CC=C3)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)
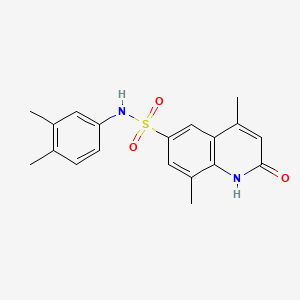

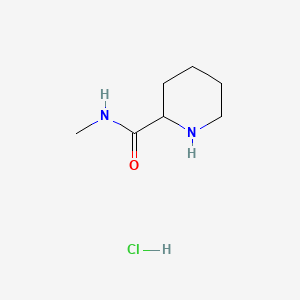
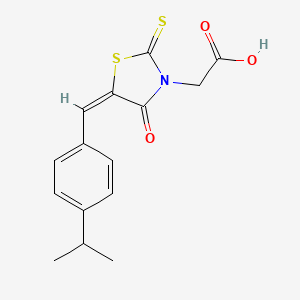
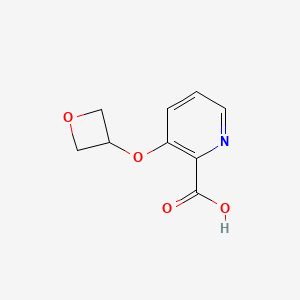
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2882621.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2882624.png)

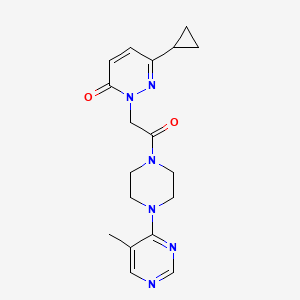
![3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2882630.png)

![1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2882634.png)
